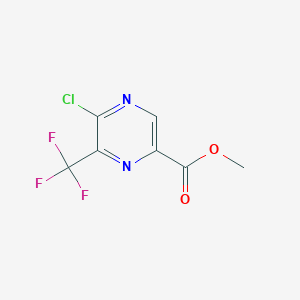

Methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate” is a chemical compound with the molecular formula C7H4ClF3N2O2 . It has a molecular weight of 240.57 . This compound is used in the agrochemical and pharmaceutical industries .

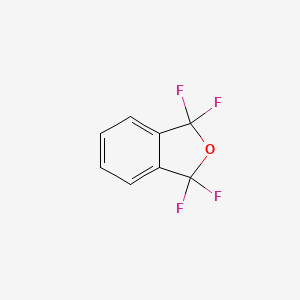

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4ClF3N2O2/c1-15-6(14)3-2-12-5(8)4(13-3)7(9,10)11/h2H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound has a molecular weight of 240.57 . It is stored in an inert atmosphere at 2-8°C . The compound’s other physical and chemical properties, such as its boiling point, are not specified in the available resources.Scientific Research Applications

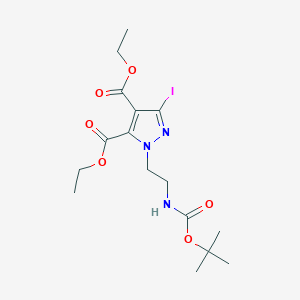

Synthesis of Trifluoromethylated Pyrazoles

Trifluoromethyl-promoted functional pyrazoles are significant in the synthesis of novel compounds with potential applications. For instance, the synthesis of ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate, through a series of chemical reactions including condensation and chloridization, has led to the creation of trifluoromethylated pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones. These compounds show promising applications, with one found to be a novel fluorescent molecule and others as potential monocotyledonous Echinochloa crus-galli L. Beauv inhibitors, more active than their methyl analogues (Wu et al., 2006).

Direct Trifluoromethylation Techniques

The development of direct trifluoromethylation techniques has enabled the synthesis of 2-(trifluoromethyl)-1,3-dicarbonyl compounds, further applied to produce fluorinated pyrazoles. This method, involving CF3I in the presence of a Fenton reagent, simplifies the creation of 4-(Trifluoromethyl)pyrazole derivatives from 2-(trifluoromethyl)-1,3-diketones, demonstrating the versatile applications of trifluoromethyl groups in synthesizing complex organic structures (Ohtsuka et al., 2012).

Biological Evaluations

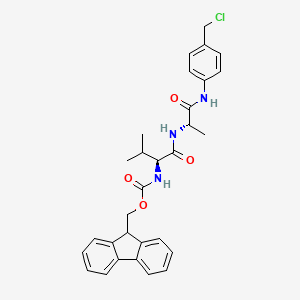

Substituted pyrazinecarboxamides have been synthesized and evaluated for their biological activities. Studies have shown compounds derived from substituted pyrazine-2-carboxylic acids exhibit anti-mycobacterial, antifungal, and photosynthesis-inhibiting activity. For example, derivatives have shown high activity against Mycobacterium tuberculosis and significant antifungal effects, highlighting the potential of these compounds in developing new antimicrobial agents (Doležal et al., 2006).

Novel Heterocyclic Compounds

The synthesis of novel heterocyclic compounds, such as 1,2,4-triazolo[4,3-a]2H-pyrano[3,2-e]pyridine derivatives, demonstrates the versatility of methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate in the creation of complex molecular structures. These compounds, synthesized from ethyl-5-methyl-6-cyano-7-chloro-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate, highlight the compound's potential in facilitating the synthesis of pharmacologically relevant molecules (Kumar & Mashelkar, 2007).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

Mechanism of Action

Target of Action

The primary targets of Methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate are currently unknown. This compound is a relatively new chemical entity and research into its specific molecular targets is ongoing .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown

Pharmacokinetics

The compound’s physicochemical properties suggest that it may have high gi absorption and bbb permeability . Its lipophilicity (Log Po/w) is estimated to be around 1.74 , which may influence its distribution and bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment. The compound is stored under an inert atmosphere at 2-8°C, suggesting that it may be sensitive to oxygen and/or moisture .

Properties

IUPAC Name |

methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3N2O2/c1-15-6(14)3-2-12-5(8)4(13-3)7(9,10)11/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIYPYTSNHTXCOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C(=N1)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Benzyl-2-(4-fluoro-phenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6315467.png)

![5-Benzyl-2-(4-fluoro-phenyl)-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine](/img/structure/B6315471.png)

![[1,1'-Biphenyl]-2-yl(methyl)sulfane](/img/structure/B6315488.png)